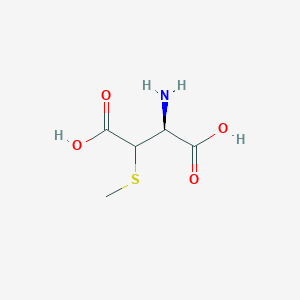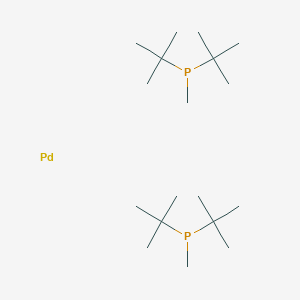
Di-tert-butyl(methyl)phosphane--palladium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl(methyl)phosphane–palladium (2/1) is a coordination compound that features a palladium center coordinated to two di-tert-butyl(methyl)phosphane ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique properties and applications in catalysis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(methyl)phosphane–palladium (2/1) typically involves the reaction of palladium(II) chloride with di-tert-butyl(methyl)phosphane in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
PdCl2+2P(t-Bu)2Me→Pd[P(t-Bu)2Me]2Cl2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(methyl)phosphane–palladium (2/1) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, alkylating agents, and reducing agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the major products are often biaryl compounds or other coupled products.
Scientific Research Applications
Di-tert-butyl(methyl)phosphane–palladium (2/1) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which di-tert-butyl(methyl)phosphane–palladium (2/1) exerts its effects involves the coordination of the palladium center to the phosphane ligands, which stabilizes the palladium in its active form. This allows the palladium to participate in various catalytic cycles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
Bis(tri-tert-butylphosphine)palladium(0): Another palladium-phosphine complex used in similar catalytic applications.
Di-tert-butylneopentylphosphine: A related phosphine ligand used in organometallic chemistry.
Uniqueness
Di-tert-butyl(methyl)phosphane–palladium (2/1) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions, offering advantages in terms of selectivity and efficiency.
Properties
CAS No. |
479210-19-0 |
|---|---|
Molecular Formula |
C18H42P2Pd |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
ditert-butyl(methyl)phosphane;palladium |
InChI |
InChI=1S/2C9H21P.Pd/c2*1-8(2,3)10(7)9(4,5)6;/h2*1-7H3; |
InChI Key |
VIRUWCAELCHVPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C)C(C)(C)C.CC(C)(C)P(C)C(C)(C)C.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



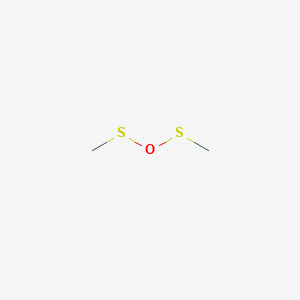
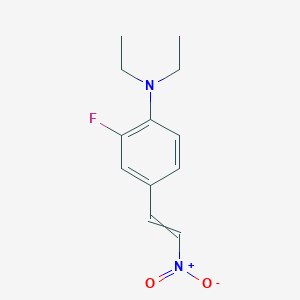
![9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium](/img/structure/B12569248.png)
![4-[(Dimethylhydrazinylidene)methyl]benzonitrile](/img/structure/B12569249.png)
![Acetamide, N-[3-[[2-(2,4-dibromo-5-methoxyphenyl)ethyl]methylamino]propyl]-](/img/structure/B12569253.png)

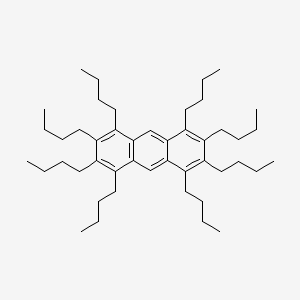
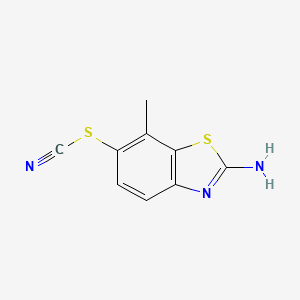

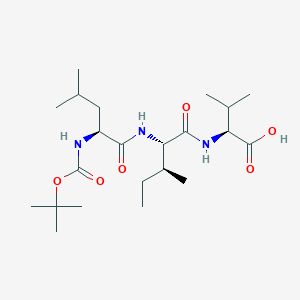

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-(trimethylstannyl)-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12569298.png)
